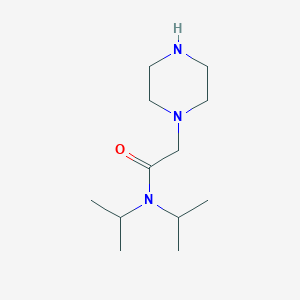

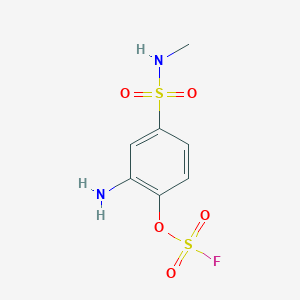

(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained considerable attention from scientists and researchers due to its potential applications in the field of medicine. The compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Antiviral Applications

The adamantane derivatives have been investigated for their antiviral properties, notably against influenza viruses. A study by Beare et al. (1972) evaluated the efficacy of an adamantane compound in protecting volunteers against the A-Hong Kong-68 influenza virus. Volunteers treated with the drug showed fewer symptoms, reduced antibody rises, and less virus excretion compared to those receiving a placebo, suggesting the potential of adamantane derivatives in influenza prophylaxis and therapy (Beare, Hall, & Tyrrell, 1972).

Cancer Research

In the realm of cancer research, fluoropyrimidine derivatives, notably S-1, have been explored for their therapeutic potential. The study by Chu et al. (2004) assessed the feasibility of administering S-1, a combination of fluorouracil (5-FU) prodrug tegafur and other modulators, on a once-daily-for-28-day schedule in patients with advanced malignancies. The study highlighted the drug's pharmacokinetic properties, tolerability, and preliminary evidence of anticancer activity, indicating its potential application in treating fluoropyrimidine-sensitive malignancies (Chu et al., 2004).

Drug Metabolism and Pharmacokinetics

The absorption, metabolism, and excretion of pharmacologically active compounds are critical to understanding their efficacy and safety. He et al. (2009) conducted a study on vildagliptin, a dipeptidyl peptidase 4 inhibitor, which shares structural similarities with adamantane derivatives. This research elucidated the metabolic pathways and excretion profiles of vildagliptin in humans, offering insights into the design and development of similar compounds with improved therapeutic profiles (He et al., 2009).

Pharmacogenetics in Chemotherapy

Pharmacogenetic variations significantly influence the efficacy and toxicity of chemotherapy agents, including fluoropyrimidine drugs. Gross et al. (2008) identified a common polymorphism in the dihydropyrimidine dehydrogenase gene (DPYD) strongly associated with fluoropyrimidine-related toxicity in cancer patients. This finding underscores the importance of genetic screening in individualizing chemotherapy to minimize adverse effects and optimize treatment outcomes (Gross et al., 2008).

properties

IUPAC Name |

1-adamantyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c20-15-9-21-18(22-10-15)25-16-1-2-23(11-16)17(24)19-6-12-3-13(7-19)5-14(4-12)8-19/h9-10,12-14,16H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDSJSEXVIDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2708613.png)

![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)

![(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2708618.png)

![N-(2-phenylethyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2708621.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2708623.png)